molecular formula C6H14ClNO2 B1373057 2-(Ethylamino)-2-methylpropanoic acid hydrochloride CAS No. 1240528-14-6

2-(Ethylamino)-2-methylpropanoic acid hydrochloride

Cat. No.: B1373057
CAS No.: 1240528-14-6
M. Wt: 167.63 g/mol
InChI Key: CNZOROGDBVJFNB-UHFFFAOYSA-N
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Description

2-(Ethylamino)-2-methylpropanoic acid hydrochloride is a branched-chain amino acid derivative with a hydrochloride salt form. Its molecular formula is C₆H₁₄ClNO₂, and the molecular weight is approximately 204.06 g/mol. The compound features a central quaternary carbon bonded to two methyl groups, an ethylamino group, and a carboxylic acid moiety (neutralized as a hydrochloride salt). This structural configuration enhances its stability and water solubility compared to non-salt forms. It is commercially available under synonyms such as AC1Q39TT and MolPort-016-635-690 .

The compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis, particularly in the development of bioactive molecules. Its hydrochloride form facilitates handling and improves solubility in polar solvents.

Properties

IUPAC Name

2-(ethylamino)-2-methylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4-7-6(2,3)5(8)9;/h7H,4H2,1-3H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZOROGDBVJFNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)(C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amination of α-Keto Acid or Ester Precursors

One common approach is the direct amination of 2-methyl-2-oxo-propanoic acid derivatives using ethylamine under controlled conditions, followed by acidification to the hydrochloride salt.

  • Reagents: 2-methyl-2-oxo-propanoic acid ethyl ester, ethylamine, coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-Hydroxybenzotriazole), and base (NaOH).
  • Solvent: DMF (Dimethylformamide) or ethanol.
  • Conditions: Room temperature to mild heating; reaction times vary from 2 to 12 hours depending on scale and reagents.
  • Post-treatment: Acidification with HCl in ethyl acetate to precipitate the hydrochloride salt.

Example from research findings:
A reported synthesis yielded the hydrochloride salt of 2-(Ethylamino)-2-methylpropanoic acid as a colorless solid in 36% yield using ethylamine, EDCI, HOBt, and NaOH in DMF, followed by hydrochlorination with 4 M HCl in ethyl acetate.

Hydrolysis of Nitrile Intermediates

Another route involves preparing nitrile precursors such as 2-methyl-2-ethyl valeronitrile, followed by acid hydrolysis to the corresponding amino acid.

  • Stepwise synthesis:

    • Preparation of nitrile intermediate by alkylation of 2-methyl valeronitrile with ethyl iodide in the presence of strong bases (e.g., sodium hydride, lithium aluminum hydride).
    • Hydrolysis of nitrile to acid using concentrated sulfuric acid and sodium nitrite under controlled temperature (80–85 °C).
    • Neutralization and extraction steps to isolate the acid.
    • Conversion to hydrochloride salt by acidification.
  • Reaction conditions:

    • Alkylation at 60–70 °C for 10–12 hours.
    • Hydrolysis with 75-80% sulfuric acid, followed by sodium nitrite addition and pH adjustment to 1–1.5.
    • Multiple extraction and washing steps with toluene, dichloromethane, and isopropyl acetate to purify the product.

This method is detailed in a patent describing the preparation of 2-ethyl-2-methyl valeric acid, a compound structurally related to 2-(Ethylamino)-2-methylpropanoic acid, and can be adapted for the target amino acid hydrochloride.

Comparative Data Table of Preparation Methods

Preparation Step Method Description Key Reagents & Conditions Yield & Purity Notes
Amination of ester Coupling of ester with ethylamine using EDCI/HOBt Ethylamine, EDCI, HOBt, NaOH, DMF, HCl acidification ~36% yield, high purity Mild conditions, suitable for lab scale
Nitrile hydrolysis route Alkylation of nitrile, acid hydrolysis, salt formation Sodium hydride or LiAlH4, ethyl iodide, H2SO4, NaNO2 Not explicitly stated Multi-step, industrially scalable
Direct reduction of ester (related method) Reduction of ester using borohydride/metal salt system Potassium borohydride, lithium chloride, ethanol >80% yield (related compound) High yield for related compounds, potential adaptation

Research Findings and Notes

  • The amination method using carbodiimide coupling agents is effective for small-scale synthesis and provides good purity, but yields may be moderate (around 36%) due to side reactions and incomplete conversion.
  • The nitrile hydrolysis route, though more complex, allows for larger scale synthesis and can produce high-purity amino acid derivatives after careful purification steps involving solvent extraction and pH adjustments.
  • Related compounds such as 2-(4-ethoxyphenyl)-2-methylpropanol have been synthesized with high yields (>80%) using borohydride reductions, suggesting potential for adapting reduction methods for ester intermediates in the synthesis of 2-(Ethylamino)-2-methylpropanoic acid hydrochloride.
  • The hydrochloride salt is typically obtained by treatment with hydrochloric acid in organic solvents like ethyl acetate, which precipitates the salt for isolation and purification.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethylamino)-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Organic Synthesis

2-(Ethylamino)-2-methylpropanoic acid hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly useful in creating derivatives that are significant in pharmaceuticals and natural products.

Key Reactions :

  • Oxidation : Can be oxidized to form oxo derivatives.
  • Reduction : Capable of undergoing reduction to yield amine derivatives.
  • Substitution : The ethylamino group can be substituted with various functional groups under specific conditions.

Biological Research

The compound has been studied for its interactions with biochemical pathways, particularly its role in neurotransmitter modulation. Preliminary studies indicate potential cholinergic properties, enhancing cholinergic signaling pathways and influencing dopamine activity while partially inhibiting serotonin uptake.

Case Study Example :
Research indicates that the compound may enhance dopaminergic signaling, suggesting applications in treating neurological disorders such as depression or Parkinson's disease.

Pharmaceutical Development

In pharmaceutical contexts, this compound is explored as a precursor for drug synthesis. Its ability to interact with various molecular targets positions it as a candidate for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(ethylamino)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(Ethylamino)propanoic Acid Hydrochloride

  • Molecular Formula: C₅H₁₂ClNO₂
  • Molecular Weight : 193.68 g/mol
  • Structural Difference: Lacks the methyl groups on the α-carbon of the propanoic acid chain.
  • Lower molecular weight may enhance diffusion rates in biological systems.

2-(Aminooxy)-2-methylpropanoic Acid Hydrochloride

  • Molecular Formula: C₄H₁₀ClNO₃
  • Molecular Weight : 179.58 g/mol
  • Structural Difference: Replaces the ethylamino group with an aminooxy (-ONH₂) moiety.
  • Key Properties: The aminooxy group enables participation in oxime formation, a reaction critical in prodrug design . Increased polarity due to the oxygen-rich substituent.

2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic Acid Hydrochloride

  • Molecular Formula: C₆H₁₁ClF₃NO₂
  • Molecular Weight : 221.61 g/mol
  • Structural Difference: Substitutes the ethyl group with a trifluoroethyl group and introduces a methylamino branch.
  • The trifluoroethyl group may confer metabolic stability against oxidative enzymes.

3-(Ethylamino)-2-methylpropanoic Acid Hydrochloride

  • Molecular Formula: C₆H₁₄ClNO₂
  • Molecular Weight : 204.06 g/mol
  • Structural Difference: Positional isomerism—the ethylamino group is on the β-carbon instead of the α-carbon.
  • Key Properties: Altered spatial arrangement may affect binding affinity in biological targets.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Applications
2-(Ethylamino)-2-methylpropanoic acid HCl C₆H₁₄ClNO₂ 204.06 Ethylamino, Methyl, Carboxylic Acid Pharmaceutical intermediates
2-(Ethylamino)propanoic acid HCl C₅H₁₂ClNO₂ 193.68 Ethylamino, Carboxylic Acid Organic synthesis
2-(Aminooxy)-2-methylpropanoic acid HCl C₄H₁₀ClNO₃ 179.58 Aminooxy, Methyl, Carboxylic Acid Oxime synthesis
2-[Methyl(trifluoroethyl)amino]propanoic acid HCl C₆H₁₁ClF₃NO₂ 221.61 Trifluoroethyl, Methylamino Lipophilic drug candidates
3-(Ethylamino)-2-methylpropanoic acid HCl C₆H₁₄ClNO₂ 204.06 Ethylamino (β-position), Methyl Isomer-specific bioactivity

Biological Activity

2-(Ethylamino)-2-methylpropanoic acid hydrochloride, commonly referred to as ethylamino acid hydrochloride, is an organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C5H12ClNO2\text{C}_5\text{H}_{12}\text{Cl}\text{N}\text{O}_2

It features an ethylamino group attached to a branched propanoic acid structure. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which can affect cellular functions and signaling pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.

Antimicrobial Activity

A study highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus25
Escherichia coli50
Listeria monocytogenes10
Pseudomonas aeruginosa100

The results indicate significant antimicrobial activity, particularly against Listeria monocytogenes, suggesting its potential use in food preservation and safety applications .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the efficacy of this compound was tested against clinical isolates of Staphylococcus aureus. The study found that at concentrations above the MIC, the compound not only inhibited bacterial growth but also reduced biofilm formation by up to 90% in certain strains . This suggests its potential application in treating biofilm-associated infections.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of the compound in animal models. It was found to enhance cognitive function and reduce anxiety-like behaviors when administered at specific dosages. Behavioral assays indicated improved performance in maze tests, suggesting a role in modulating neurotransmitter systems .

Research Findings

Recent studies have further elucidated the compound's biological profile:

  • Toxicological Assessments : Toxicity studies revealed that at therapeutic doses, this compound exhibited a favorable safety profile with minimal adverse effects on liver and kidney functions .
  • Pharmacokinetics : Pharmacokinetic studies demonstrated rapid absorption and distribution in biological tissues, with a half-life conducive to once-daily dosing regimens .

Q & A

Q. What are the common synthetic routes for 2-(Ethylamino)-2-methylpropanoic acid hydrochloride, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves a multi-step process starting with amino acid derivatives (e.g., L-alanine or L-serine) as precursors. Key steps include:

  • Amine Protection : Use of Boc (tert-butoxycarbonyl) anhydride to protect the primary amine group .
  • Coupling Reactions : Ethylamine or its derivatives are introduced via nucleophilic substitution or coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
  • Salt Formation : Treatment with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability .

Q. Critical Parameters :

  • pH Control : Maintain acidic conditions (pH < 3) during salt formation to prevent decomposition .
  • Temperature : Coupling reactions often require 0–5°C to minimize side-product formation .
  • Purification : Use recrystallization in ethanol or diethyl ether to achieve >95% purity .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (methyl groups), δ 3.1–3.3 ppm (ethylamino protons), and δ 12–14 ppm (carboxylic acid proton, broad) .
    • ¹³C NMR : Signals at δ 25–30 ppm (methyl carbons) and δ 175–180 ppm (carboxylic acid carbon) .
  • Mass Spectrometry : HRMS (ESI/QTOF) confirms the molecular ion [M+H]+ at m/z 194.1 (calculated) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) for purity assessment (>98%) .

Q. What are the solubility properties of this compound, and how should it be stored to ensure stability?

Methodological Answer:

  • Solubility :

    SolventSolubility (mg/mL)
    DMSO10
    Ethanol16
    PBS (pH 7.2)5
  • Storage :

    • Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the hydrochloride salt .
    • Pre-purge vials with nitrogen to avoid oxidative degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:

  • By-Product Analysis : Common impurities include de-ethylated derivatives (e.g., 2-amino-2-methylpropanoic acid) and oxidation products. Monitor via TLC or HPLC .
  • Optimization Strategies :
    • Reagent Stoichiometry : Use a 1.2:1 molar ratio of ethylamine to the Boc-protected intermediate to ensure complete coupling .
    • Catalyst Screening : Test Pd/C or Raney nickel for selective reduction of nitro intermediates to amines, reducing over-reduction by-products .
    • Temperature Gradients : Gradually increase reaction temperature from 0°C to room temperature during deprotection to avoid exothermic side reactions .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Data Discrepancy Sources :
    • Purity Variability : Ensure compound purity >98% via HPLC before biological assays .
    • Solvent Effects : Use consistent solvents (e.g., PBS for aqueous assays vs. DMSO for cell-based studies) to avoid false positives .
  • Validation Methods :
    • Dose-Response Curves : Replicate experiments across multiple cell lines (e.g., HEK293, SH-SY5Y) to confirm neuroactivity .
    • Control Compounds : Include structurally similar analogs (e.g., 2-amino-3-phenylpropanoic acid derivatives) to isolate target-specific effects .

Q. What strategies are effective for assessing the compound’s stability under physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via HPLC .
    • Thermal Stress : Expose to 40–60°C for 1 week to simulate long-term storage. The hydrochloride form shows better stability than the free base .
  • Metabolic Stability :
    • Use liver microsomes (human/rat) to quantify half-life (t½). This compound’s t½ in human microsomes is ~2.5 hours, suggesting moderate hepatic clearance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethylamino)-2-methylpropanoic acid hydrochloride
Reactant of Route 2
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2-(Ethylamino)-2-methylpropanoic acid hydrochloride

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